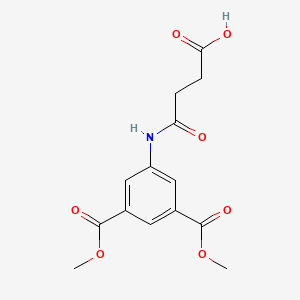

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate

Description

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate is a substituted isophthalate ester featuring a (2-carboxyethyl)carbonylamino group at the 5-position of the benzene ring. This compound is structurally related to other dimethyl isophthalate derivatives, which are widely used as intermediates in organic synthesis, ligands for metal-organic frameworks (MOFs), and bioactive molecules.

Properties

IUPAC Name |

4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c1-21-13(19)8-5-9(14(20)22-2)7-10(6-8)15-11(16)3-4-12(17)18/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUVMTUBSOPBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate typically involves multi-step organic reactions. One common method includes the esterification of isophthalic acid followed by the introduction of the carboxyethyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the ester and amide groups into their corresponding alcohols and amines.

Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines.

Scientific Research Applications

Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

*Calculated based on molecular formula C₁₄H₁₅NO₇.

Key Observations :

Physicochemical Properties

†Predicted due to carboxylic acid group.

‡Estimated using QSAR models .

Key Observations :

Metabolic and Environmental Considerations

- Metabolism : DMIP is metabolized to isophthalic acid (IPA) , a structural analog of terephthalic acid (TPA). The target compound’s carboxyethyl group may undergo hydrolysis to release IPA, but its amide linkage could slow degradation compared to esters .

- Environmental Impact : DMIP’s low acute toxicity (LD50 > 2000 mg/kg ) suggests the target compound may share similar low ecotoxicity, though its carboxylate group could increase bioavailability.

Biological Activity

Overview of Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate

This compound is a chemical compound that belongs to the class of isophthalates. It is often studied for its potential applications in pharmaceuticals and material sciences due to its unique structural properties.

Chemical Structure

The compound features a dimethyl ester group, a carboxyethyl side chain, and an isophthalate backbone. Its molecular formula can be represented as C12H15N1O5, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, which could be explored for potential therapeutic applications.

- Antioxidant Properties : The presence of carboxylic acid groups may contribute to antioxidant activity, which is beneficial in preventing oxidative stress in biological systems.

- Enzyme Inhibition : Certain derivatives of isophthalates have been shown to inhibit specific enzymes, suggesting that this compound might also possess similar inhibitory effects.

Case Studies

- Case Study on Antimicrobial Activity : A study focused on a series of isophthalate derivatives revealed that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that modifications similar to those found in this compound could also yield significant antimicrobial effects.

- Case Study on Antioxidant Potential : Research on related compounds demonstrated their ability to scavenge free radicals effectively. These findings indicate a promising avenue for exploring the antioxidant capacity of this compound.

- Case Study on Enzyme Inhibition : Investigations into isophthalate derivatives have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting that this compound might also exhibit similar therapeutic benefits.

Q & A

Q. What experimental design considerations are critical for synthesizing Dimethyl-5-((2-carboxyethyl)carbonylamino)-isophthalate with high purity?

Key factors include selecting solvent systems (e.g., polar aprotic solvents for amide bond formation), optimizing reaction temperatures (typically 60–100°C for esterification), and purification via column chromatography or recrystallization. Monitoring reaction progress with HPLC or TLC ensures intermediate stability. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity . Theoretical frameworks, such as density functional theory (DFT), can predict reaction pathways to guide experimental conditions .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

High-resolution NMR (¹H, ¹³C) identifies substituent positions and confirms carboxylate/amide functionality. Fourier-transform infrared spectroscopy (FTIR) verifies carbonyl stretching frequencies (1650–1750 cm⁻¹). Mass spectrometry (ESI-TOF) determines molecular weight, while X-ray diffraction (XRD) resolves crystal structures. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. How do theoretical frameworks inform mechanistic studies of reactions involving this compound?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to elucidate reaction pathways. For example, carboxyethyl group reactivity can be analyzed through frontier molecular orbital (FMO) theory, predicting nucleophilic/electrophilic sites. Coupling experimental kinetics with computational simulations validates proposed mechanisms .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

Quantum chemistry software (e.g., Gaussian, ORCA) identifies low-energy pathways, reducing trial-and-error experimentation. For instance, transition-state searches predict activation barriers for ester hydrolysis or amide coupling. ICReDD’s approach integrates these calculations with experimental feedback loops to refine conditions (e.g., solvent polarity, catalysts) .

Q. What factorial design strategies optimize reaction conditions for this compound?

A 2³ factorial design evaluates variables like temperature (Levels: 70°C vs. 90°C), catalyst loading (0.5 vs. 1.0 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) models interactions between factors, identifying optimal yield conditions while minimizing side products. This reduces experimental runs by 50–70% compared to one-factor-at-a-time approaches .

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Iterative validation loops are critical. For example, if simulations suggest a low-energy intermediate but experimental NMR detects none, revise computational parameters (e.g., solvation models). Cross-validate with alternative methods like in-situ IR spectroscopy. Discrepancies in activation energies may require ab initio molecular dynamics (AIMD) to account for solvent effects .

Q. What role does AI-driven automation play in optimizing experimental parameters?

AI platforms (e.g., COMSOL with neural networks) automate parameter tuning. For instance, reinforcement learning adjusts reagent stoichiometry in real-time based on HPLC yield data. Smart laboratories integrate robotic liquid handlers with AI models, enabling autonomous exploration of >10⁴ reaction conditions in parallel .

Q. How can molecular modeling predict this compound’s interactions in biological or catalytic systems?

Molecular docking (AutoDock, Schrödinger) screens binding affinities with enzymes or receptors. For catalytic applications, molecular dynamics (MD) simulations assess stability in solvent environments. Free-energy perturbation (FEP) calculations quantify binding energies, guiding derivatization strategies for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.